Cas no 2091757-47-8 (2-(methoxymethoxy)benzene-1-sulfonyl chloride)

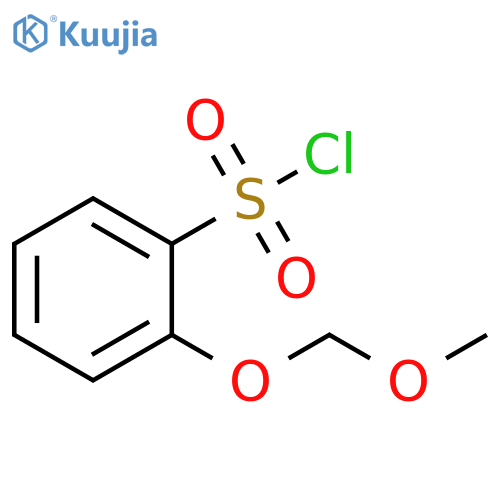

2091757-47-8 structure

商品名:2-(methoxymethoxy)benzene-1-sulfonyl chloride

CAS番号:2091757-47-8

MF:C8H9ClO4S

メガワット:236.672660589218

MDL:MFCD32858830

CID:5239256

PubChem ID:131454177

2-(methoxymethoxy)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 2-(methoxymethoxy)-

- 2-(methoxymethoxy)benzene-1-sulfonyl chloride

-

- MDL: MFCD32858830

- インチ: 1S/C8H9ClO4S/c1-12-6-13-7-4-2-3-5-8(7)14(9,10)11/h2-5H,6H2,1H3

- InChIKey: KOFGLHYHJGAJPL-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=CC=C1OCOC

2-(methoxymethoxy)benzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310926-0.1g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95.0% | 0.1g |

$241.0 | 2025-03-19 | |

| Enamine | EN300-310926-10.0g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| 1PlusChem | 1P02AGDQ-5g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95% | 5g |

$2569.00 | 2023-12-19 | |

| 1PlusChem | 1P02AGDQ-250mg |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95% | 250mg |

$491.00 | 2023-12-19 | |

| 1PlusChem | 1P02AGDQ-2.5g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95% | 2.5g |

$1756.00 | 2023-12-19 | |

| Enamine | EN300-310926-0.25g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95.0% | 0.25g |

$347.0 | 2025-03-19 | |

| Enamine | EN300-310926-1.0g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-310926-2.5g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-310926-0.5g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 95.0% | 0.5g |

$546.0 | 2025-03-19 | |

| Enamine | EN300-310926-5g |

2-(methoxymethoxy)benzene-1-sulfonyl chloride |

2091757-47-8 | 5g |

$3147.0 | 2023-09-05 |

2-(methoxymethoxy)benzene-1-sulfonyl chloride 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

2091757-47-8 (2-(methoxymethoxy)benzene-1-sulfonyl chloride) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量